2-(azocan-1-ylmethyl)-4-nitrophenol
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Overview
Description
2-(azocan-1-ylmethyl)-4-nitrophenol is an organic compound characterized by the presence of an azocane ring, a nitro group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azocan-1-ylmethyl)-4-nitrophenol typically involves the reaction of para-fluoronitrobenzene with heptamethyleneimine in the presence of potassium carbonate. The reaction is carried out in water at 90°C with stirring for 8 hours . This method yields the desired compound through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(azocan-1-ylmethyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The azocane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-(azocan-1-ylmethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(azocan-1-ylmethyl)-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(azocan-1-ylmethyl)-4-nitrophenol is unique due to the presence of both an azocane ring and a nitro group, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a combination of reactivity and stability that makes it valuable for various applications.
Properties
IUPAC Name |
2-(azocan-1-ylmethyl)-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-14-7-6-13(16(18)19)10-12(14)11-15-8-4-2-1-3-5-9-15/h6-7,10,17H,1-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTMQMFYDUIMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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